![molecular formula C16H20O2 B14198411 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol CAS No. 918883-08-6](/img/structure/B14198411.png)
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol is a chemical compound with a complex structure that includes an oxolane ring, a vinylidene group, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Vinylidene Group: This step often involves the use of a strong base to deprotonate a precursor, followed by the addition of a vinylidene halide.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the oxolane ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinylidene group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: The major products can include ketones or aldehydes.
Reduction: The major product is the corresponding ethyl derivative.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
Aplicaciones Científicas De Investigación
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinylidene and oxolane groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential for hydrogen bonding. This makes it distinct from its ketone and amine analogs, which have different chemical properties and applications.
Propiedades
Número CAS |
918883-08-6 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
InChI |
InChI=1S/C16H20O2/c1-3-13-11-16(18-15(13)5-4-10-17)14-8-6-12(2)7-9-14/h6-9,15-17H,1,4-5,10-11H2,2H3 |
Clave InChI |
JNIBXUGHIYVOFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(=C=C)C(O2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


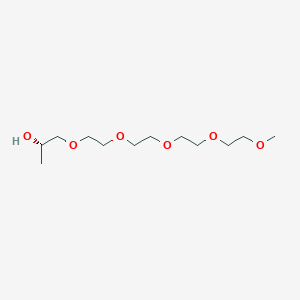
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)

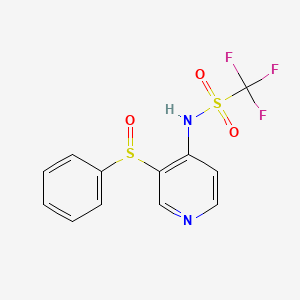

![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)

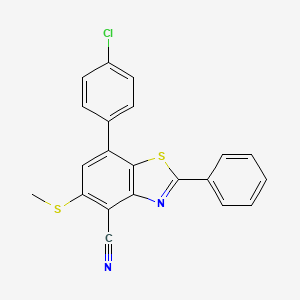
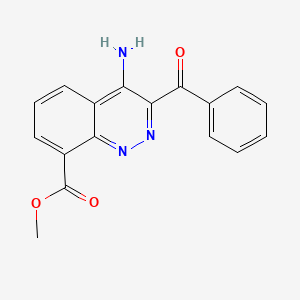
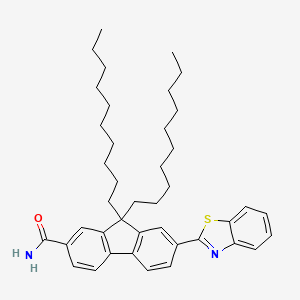
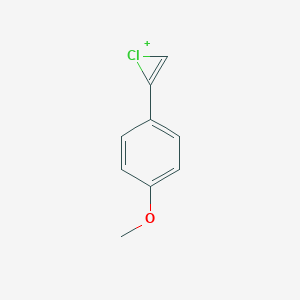
![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)


